N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
Description
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an ethyl group and a 4-(methylthio)benzyl group attached to the primary amine of the ethane-1,2-diamine backbone. The methylthio (-SMe) substituent introduces sulfur-based electron-donating and polarizable properties, while the ethyl group contributes to steric bulk and lipophilicity.
This compound is synthesized via a two-step process common to many substituted diamines:
Schiff base formation: Reaction of 4-(methylthio)benzaldehyde with ethylenediamine to form an imine intermediate .
Reduction: Sodium borohydride (NaBH4) reduces the imine to the corresponding secondary amine, yielding the final product .
Properties
IUPAC Name |
N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCUFGBSVBGHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605741 | |
| Record name | N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-90-4 | |
| Record name | N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
Key Observations :
- Electron Density : The -SMe group in the target compound enhances electron density compared to electron-withdrawing groups like -F . This may improve metal-surface adsorption in corrosion inhibition .
- Steric Effects : Bulky substituents (e.g., trimethylbenzyl ) reduce reactivity but increase selectivity in catalytic applications.
- Lipophilicity : The ethyl and benzyl groups in the target compound likely increase lipophilicity compared to simpler diamines like N-methylethylenediamine .
Functional Comparisons
Corrosion Inhibition
- Target Compound: Potential as a corrosion inhibitor due to sulfur’s affinity for metal surfaces. Similar compounds like EDDB and DBDB (Schiff base diamines) show >80% inhibition efficiency in acidic media .
- DETA, TETA, PEHA : Linear polyamines with multiple -NH groups exhibit strong corrosion inhibition via chelation and film formation . The target’s -SMe group may offer comparable or superior adsorption but lacks experimental validation.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via reductive alkylation of ethylenediamine with appropriate carbonyl precursors (e.g., 4-(methylthio)benzaldehyde derivatives) in the presence of sodium cyanoborohydride. Intermediates like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine are characterized using IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR (singlet signals for methylene groups and aromatic protons) .
Q. How is structural confirmation achieved post-synthesis?
- Methodological Answer : Combine spectral analyses:
- IR : Detect NH/amine groups (broadbands at ~3350–3400 cm⁻¹).
- ¹H NMR : Identify ethyl and benzyl substituents (e.g., quartets for ethyl groups, singlet/doublet for aromatic protons).
- Elemental Analysis : Confirm C, H, N composition to validate purity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use nitrile gloves and OV/AG/P99 respirators to avoid skin/eye contact and inhalation.
- Store in airtight containers at -20°C to prevent degradation.
- Follow waste disposal guidelines for amine-containing compounds to avoid environmental contamination .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to improve yield?
- Methodological Answer :
- Catalyst Screening : Test Pt, Pd, or Raney Ni catalysts under varying H₂ pressures.
- Solvent Optimization : Use ethanol or THF to enhance solubility.
- Reaction Monitoring : Track progress via TLC or GC-MS. Evidence suggests Pt catalysts in ethanol yield >80% purity in similar diamines .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect lipophilicity and biological activity?
- Methodological Answer :
- Lipophilicity Assessment : Calculate ClogP values and compare with experimental Rf (TLC). For example, N,N-Bis-(4-chlorobenzyl)-ethane-1,2-diamine shows ClogP = 3.2 vs. 1.8 for unsubstituted derivatives, correlating with enhanced membrane permeability .
- Bioactivity Testing : Use in vitro assays (e.g., antiparasitic activity against Fasciola hepatica) to link lipophilicity to efficacy .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) to resolve overlapping signals.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable NH protons in ¹H NMR .
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
